(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid
Description
(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid is a chiral azetidine derivative featuring a tert-butoxy group at the 3-position and a carboxylic acid moiety at the 2-position. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly valued in medicinal chemistry due to their conformational rigidity and metabolic stability compared to larger rings like pyrrolidines or piperidines .
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2R,3R)-3-[(2-methylpropan-2-yl)oxy]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-5-4-9-6(5)7(10)11/h5-6,9H,4H2,1-3H3,(H,10,11)/t5-,6-/m1/s1 |
InChI Key |
VNYJMEPCVMYKTQ-PHDIDXHHSA-N |
Isomeric SMILES |
CC(C)(C)O[C@@H]1CN[C@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC1CNC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. . This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Industrial Production Methods
Industrial production methods for (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can alter the enzyme’s conformation and activity, leading to changes in metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes critical structural and functional differences between (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid and its analogs:
Key Findings from Research
- Ring Size Effects : Azetidine derivatives exhibit greater conformational constraint than pyrrolidine or piperidine analogs, reducing entropic penalties during target binding . For example, the azetidine-based compound in shows improved metabolic stability compared to pyrrolidine derivatives like (2S)-1-Boc-4,4-dimethylpyrrolidine-2-carboxylic acid (CAS: 1001353-87-2) .
- Substituent Impact: Fluorinated aryl groups (e.g., 3-fluorophenyl in ) enhance electronic interactions with aromatic residues in enzyme active sites. tert-Butoxy or Boc groups improve solubility in organic solvents, facilitating synthetic handling .
- Stereochemical Considerations : The (2R,3R) configuration is critical for chiral recognition in enzyme inhibition. For instance, the (2R,3S)-hydroxypyrrolidine analog (CAS: 118492-87-8) showed distinct biological activity compared to its diastereomers .
Biological Activity
(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid is a chiral azetidine derivative notable for its unique structural properties, including a four-membered nitrogen-containing ring and a tert-butoxy group. These features contribute to its significant biological activity and potential applications in medicinal chemistry and organic synthesis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by its chiral configuration and the presence of a tert-butoxy group, which enhances its stability and reactivity. The azetidine ring introduces ring strain that can facilitate various chemical reactions, making it a valuable intermediate in organic synthesis.
The biological activity of (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid is attributed to its interaction with specific molecular targets. The strain in the azetidine ring allows it to bind effectively to enzymes and receptors, modulating their activity. The tert-butoxy group further stabilizes the compound, enhancing its reactivity in biochemical pathways.
Biological Activity Overview
Research indicates that (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid exhibits several biological activities:
- Enzyme Interaction : The compound serves as a probe in studying enzyme mechanisms, particularly those involving amino acid transport and metabolism.
- Anticancer Potential : Preliminary studies suggest that derivatives of azetidine carboxylic acids may exhibit cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications.
- Neuroprotective Effects : Some studies have hinted at neuroprotective roles, potentially through modulation of inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Interaction | Probe for studying amino acid metabolism | |
| Anticancer Activity | Cytotoxic effects on cancer cell lines | |
| Neuroprotection | Modulation of inflammatory pathways |
Case Studies
- Cytotoxicity Studies : A study assessed the cytotoxic effects of various azetidine derivatives, including (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid, against human cancer cell lines such as COLO201 and SNU-1. Results indicated significant cytotoxicity with IC50 values suggesting selective action against tumor cells compared to normal fibroblasts .
- Enzyme Mechanism Exploration : Research utilizing (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid as a structural probe demonstrated its ability to interact with specific enzymes involved in amino acid transport. This interaction provided insights into the mechanistic pathways of enzyme function and potential regulatory roles.
Comparative Analysis
The biological activity of (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid can be contrasted with similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| Azetidine-2-carboxylic acid | Lacks tert-butoxy group | Lower stability and reactivity |
| (2S,3S)-3-(tert-butoxy)azetidine-2-carboxylic acid | Enantiomer with distinct stereochemistry | Different binding affinities |
| tert-Butyl azetidine-2-carboxylate | Different functional group | Altered reactivity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
